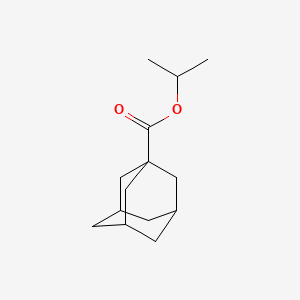

Isopropyl adamantane-1-carboxylate

説明

Isopropyl adamantane-1-carboxylate is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, is valued for its stability and reactivity, making it a useful compound in various scientific and industrial fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl adamantane-1-carboxylate typically involves the esterification of adamantane-1-carboxylic acid with isopropanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

化学反応の分析

Types of Reactions

Isopropyl adamantane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adamantane-1-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include adamantane-1-carboxylic acid, adamantane-1-methanol, and various substituted adamantane derivatives .

科学的研究の応用

Chemistry

- Building Block for Synthesis : Isopropyl adamantane-1-carboxylate serves as a precursor for various chemical reactions, allowing the formation of more complex molecules. It can undergo oxidation to yield adamantane-1-carboxylic acid or reduction to form alcohols. Substitution reactions can also modify the ester group with other functional groups .

- Nanomaterials Development : Its unique cage-like structure is beneficial in the development of nanomaterials, which are essential for various technological applications.

Biology

- Biochemical Interactions : The compound interacts with enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its ability to modulate enzyme activity makes it useful in biochemical studies.

- Bioactive Molecules : Due to its stability and reactivity, this compound is explored for developing bioactive compounds that can have therapeutic effects.

Medicine

- Antiviral and Anticancer Properties : Adamantane derivatives, including this compound, are investigated for their potential in treating viral infections and cancer. Their structural characteristics enhance drug lipophilicity and stability, which are critical for pharmaceutical efficacy .

- Drug Design : The compound's properties enable its use in designing selective agonists for cannabinoid receptors, which could lead to novel therapeutic agents .

Industrial Applications

- Advanced Materials : In industry, this compound is utilized in creating advanced materials such as polymers and coatings due to its thermal stability and mechanical properties .

- Catalyst Development : Its derivatives are also being researched for use as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Antiviral Activity

Research has shown that derivatives of adamantane exhibit antiviral properties against several viruses. This compound was tested for its ability to inhibit viral replication in cell cultures, demonstrating significant efficacy against specific strains .

Case Study 2: Drug Development

In a study focusing on cannabinoid receptor agonists, computational methods were used to design novel compounds based on this compound. The results indicated promising selectivity and potency compared to existing drugs, highlighting its potential in therapeutic applications .

作用機序

The mechanism by which isopropyl adamantane-1-carboxylate exerts its effects involves its interaction with molecular targets through its ester functional group. This interaction can lead to the formation of hydrogen bonds or covalent bonds with target molecules, influencing various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, enhancing its efficacy in biological applications .

類似化合物との比較

Similar Compounds

- Adamantane-1-carboxylic acid

- Adamantane-1-methanol

- Adamantane-1-amine

Uniqueness

Isopropyl adamantane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and stability compared to other adamantane derivatives. This makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of bioactive molecules and advanced materials .

生物活性

Isopropyl adamantane-1-carboxylate (IAC) is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This article explores the biological activity of IAC, focusing on its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

IAC is characterized by its adamantane core, which contributes to its lipophilicity and structural stability. The synthesis of IAC typically involves radical functionalization methods that convert adamantane's C–H bonds into C–C bonds, allowing for the introduction of various functional groups essential for enhancing drug activity.

Antimicrobial Activity

IAC derivatives have been studied for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 μg/mL . Additionally, these compounds show antifungal activity against Candida species. The rigid structure of IAC allows it to interact effectively with microbial membranes, inhibiting growth.

Mitochondrial Toxicity Studies

Research has highlighted the interaction of IAC with mitochondrial mechanisms. Similar to naphthenic acids found in oil sands process water, IAC can influence metabolic processes within cells, potentially leading to mitochondrial toxicity. These interactions may alter cellular metabolism and contribute to adverse effects in biological systems.

Pharmacological Applications

IAC has garnered attention in medicinal chemistry due to its ability to enhance the lipophilicity and stability of drug compounds. Its inclusion in drug formulations has been associated with improved solubility and bioavailability, which are critical for the efficacy and safety profiles of pharmaceuticals.

Case Studies

- Antibacterial Efficacy : A study demonstrated that IAC derivatives showed significant antibacterial activity against a range of pathogens. The most effective derivatives were identified through a series of MIC tests, confirming their potential as therapeutic agents.

- Mitochondrial Interaction : In another study, the effects of IAC on mitochondrial function were analyzed using cellular assays. Results indicated that certain concentrations could disrupt mitochondrial membrane potential, suggesting a pathway for toxicity that warrants further investigation.

Comparative Analysis

The following table summarizes the biological activities and characteristics of various adamantane derivatives compared to IAC:

| Compound Name | Antimicrobial Activity | Mitochondrial Interaction | Lipophilicity |

|---|---|---|---|

| This compound | Significant | Yes | High |

| 1-Adamantane Carboxylic Acid | Moderate | No | Moderate |

| 2-Isopropyladamantane | Low | Yes | High |

| 3-(N-phthalimido)adamantane-1-carboxylic Acid | Low | No | Moderate |

特性

IUPAC Name |

propan-2-yl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-9(2)16-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSXMXGYVSYRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342882 | |

| Record name | Isopropyl 1-adamantanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24556-16-9 | |

| Record name | 1-Methylethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24556-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 1-adamantanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。